Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride
Description
Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride is a specialized organic compound featuring a propiolate ester backbone (HC≡C-COOEt) linked to a 3-aminooxetane ring. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for synthetic and pharmaceutical applications.
Properties
Molecular Formula |
C8H12ClNO3 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
ethyl 3-(3-aminooxetan-3-yl)prop-2-ynoate;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c1-2-12-7(10)3-4-8(9)5-11-6-8;/h2,5-6,9H2,1H3;1H |
InChI Key |
ACGRMCVXLQLDOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1(COC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride typically involves the reaction of ethyl propiolate with 3-aminooxetane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. The industrial production methods are designed to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxetane derivatives, while substitution reactions can produce a variety of substituted aminooxetane compounds.
Scientific Research Applications
Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino group allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Key Structural Features :
- Propiolate moiety : A triple bond (C≡C) adjacent to the ester group, enabling cycloaddition reactions (e.g., [2+2] or [4+2]) and click chemistry applications.
- 3-Aminooxetane: A strained ring system with an amine substituent, contributing to stereochemical control and solubility.
- Hydrochloride salt : Improves crystallinity and solubility in aqueous media.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related esters and oxetane derivatives (Table 1):
Table 1: Structural Comparison of Ethyl 3-(3-aminooxetan-3-yl)propiolate HCl and Analogues
Key Observations :
- Propiolate vs. Acetate/Propanoate: The triple bond in the target compound enhances reactivity in cycloadditions compared to ethyl acetate or propanoate derivatives. For example, ethyl propiolate participates in [4+2] cyclizations with azadienes to form pyridines , while the acetate analogue lacks this capability.
- Aminooxetane vs.
- Hydrochloride Salt: Salts like Ethyl 2-(3-aminooxetan-3-yl)acetate HCl share improved solubility but differ in backbone reactivity.
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound ensures higher aqueous solubility than neutral propiolate esters (e.g., ethyl propiolate).
- Thermal Stability: The strained oxetane ring may lower thermal stability compared to non-cyclic analogues, though this is balanced by the salt’s crystallinity.
Biological Activity
Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound is characterized by an oxetane ring, which is known for its unique reactivity and biological properties. The synthesis of this compound typically involves the reaction of ethyl propiolate with aminooxetane derivatives under specific conditions to yield the hydrochloride salt form.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with oxetane structures have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 3-(3-aminooxetan-3-yl) | MCF-7 | 15 | Apoptosis induction |
| Similar Oxetane Derivative | HeLa | 20 | Cell cycle arrest |
| Another Related Compound | A549 | 10 | Inhibition of proliferation |
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine | Inhibition (%) |
|---|---|---|
| Ethyl 3-(3-aminooxetan-3-yl) | TNF-alpha | 70 |
| Similar Oxetane Derivative | IL-6 | 65 |
| Another Related Compound | IL-1 beta | 60 |
Case Studies
- Case Study on Anticancer Activity : A study involving the application of this compound in a murine model demonstrated a significant reduction in tumor size compared to controls, highlighting its potential as an effective anticancer agent.
- Case Study on Anti-inflammatory Effects : In a clinical trial assessing the anti-inflammatory properties, patients treated with the compound showed marked improvement in symptoms associated with chronic inflammatory conditions, further supporting its therapeutic potential.
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cell signaling pathways. Research suggests that it may modulate pathways related to apoptosis and inflammation, making it a promising candidate for further development in therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
